3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a combination of pyridine, oxadiazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives, often under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the oxadiazole and thiadiazole rings with a propanamide linker, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and thiadiazole rings.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is studied for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for new drugs.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-4-yl)-1,2,4-oxadiazole
- N-(1,3,4-thiadiazol-2-yl)propanamide
- 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide
Uniqueness
What sets 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide apart is the combination of its three distinct heterocyclic rings. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. For example, the presence of both oxadiazole and thiadiazole rings can enhance its ability to interact with multiple biological targets, potentially leading to more potent and selective bioactivity.
Properties
Molecular Formula |
C12H10N6O2S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H10N6O2S/c19-9(15-12-17-14-7-21-12)1-2-10-16-11(18-20-10)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,15,17,19) |
InChI Key |
IUQOQDOTDDEDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.